molecular formula C17H19N3O B7545238 (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone

(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone

Cat. No. B7545238
M. Wt: 281.35 g/mol
InChI Key: HVYZIRQKWBIAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to a class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.

Mechanism of Action

(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are often dysregulated in cancer cells. By inhibiting BTK, (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone can block this signaling pathway and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone has been shown to have several biochemical and physiological effects on cancer cells. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activation of several signaling pathways that are involved in cancer cell survival and proliferation. (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone has also been shown to have minimal effects on healthy cells, which makes it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone is its selectivity for BTK, which makes it a more targeted and effective treatment for cancer. However, one limitation of (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone is its potential for off-target effects, which can lead to unwanted side effects. In addition, (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone is still in the early stages of development, and more research is needed to fully understand its potential as a cancer treatment.

Future Directions

There are several future directions for (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone research, including exploring its potential as a combination therapy with other cancer treatments, testing its efficacy in different types of cancer, and investigating its potential for use in personalized medicine. Additionally, more research is needed to fully understand the mechanism of action of (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone and its potential for off-target effects. Overall, (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone shows promise as a potential treatment for cancer, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone involves several steps, starting with the reaction between tert-butyl acrylate and 2,3-dihydroindole in the presence of a palladium catalyst to form a tert-butyl ester. The ester is then converted to the corresponding acid by hydrolysis with sodium hydroxide. The acid is then reacted with pyrazin-2-ylmethanone in the presence of a coupling reagent to form (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone.

Scientific Research Applications

(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone has been shown to be effective against a variety of cancers, including lymphoma, leukemia, and solid tumors. It has been tested in preclinical studies and has shown promising results in inhibiting the growth and proliferation of cancer cells. (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone has also been tested in clinical trials, and the results have shown that it is well-tolerated and has potential as a treatment for cancer.

properties

IUPAC Name

(5-tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-17(2,3)13-4-5-15-12(10-13)6-9-20(15)16(21)14-11-18-7-8-19-14/h4-5,7-8,10-11H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYZIRQKWBIAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(CC2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone

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